molecular formula C16H19NO2S B5695995 N-(3-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide

N-(3-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide

Cat. No. B5695995
M. Wt: 289.4 g/mol
InChI Key: JOFLDUWEDUIVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(3-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce pain in animal models of inflammatory pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, which makes it a potentially useful compound for studying these conditions. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of N-(3-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide in scientific research. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which may help to identify new targets for drug development. Additionally, the compound could be further modified to improve its therapeutic properties and reduce its limitations for lab experiments.

Synthesis Methods

The synthesis of N-(3-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide can be achieved through a multi-step process. The first step involves the reaction of 3-methylbenzylamine with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and chloromethane to yield the final product.

Scientific Research Applications

N-(3-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been used in various scientific research studies due to its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a potential therapeutic agent in the treatment of Alzheimer's disease.

properties

IUPAC Name

N-(2-methylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13-7-6-9-15(11-13)12-17(20(3,18)19)16-10-5-4-8-14(16)2/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFLDUWEDUIVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C2=CC=CC=C2C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide

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